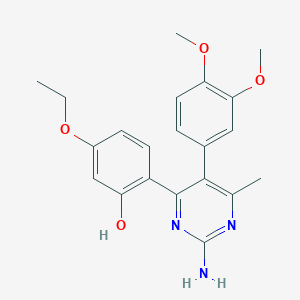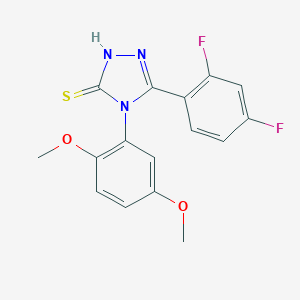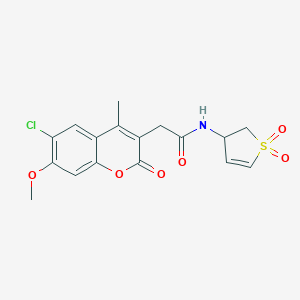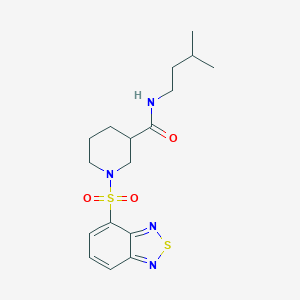
2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and phenol groups, which are aromatic rings with a hydroxyl group. The presence of the amino group (-NH2) and ethoxy group (-OCH2CH3) suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a phenol group. The dimethoxyphenyl and ethoxyphenol groups could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several functional groups. The amino group is a common site of reactivity in many chemical reactions. The phenol group could potentially undergo reactions at the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amino and hydroxyl groups could increase its solubility in polar solvents .科学研究应用
Organic Synthesis and Catalysis
The compound can be utilized in organic synthesis, particularly in the development of new catalytic protocols. Its structure, which includes a pyrimidinyl moiety and a dimethoxyphenyl group, may facilitate the Michael addition of N-heterocycles to chalcones . This type of reaction is crucial for creating bioactive compounds with potential therapeutic applications.
Pharmacophore Development
The dimethoxyphenyl (DMP) group present in the compound is a versatile pharmacophore. It is often incorporated into molecules that exhibit diverse bioactivity effects. The DMP moiety is known to enhance the activity of compounds, making them more effective at lower concentrations compared to other derivatives . This property can be harnessed to develop new drugs with improved efficacy.
Anti-Cancer Research
Compounds containing the DMP group have shown significant anti-cancer effects. They work by inhibiting crucial proteins involved in cancer cell proliferation, such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . The subject compound could be explored for its potential anti-cancer properties, given its structural similarity to other DMP-containing compounds.
Anti-Microbial and Anti-Fungal Applications
The compound’s structural features may lend it to applications in combating microbial and fungal infections. Previous studies have indicated that similar compounds have activities against bacteria like E. coli and S. aureus . Research into this compound could extend to its potential use as an anti-microbial or anti-fungal agent.
Anti-Viral Potential
The DMP group has been associated with antiviral activity against viruses such as HIV, hepatitis C, and influenza . Given the presence of this group in the compound, it could be a candidate for the development of new antiviral drugs, especially in light of the ongoing need for novel treatments due to the emergence of drug-resistant viral strains.
Anti-Parasitic and Anti-Inflammatory Properties
Finally, the compound could be investigated for its anti-parasitic and anti-inflammatory properties. Compounds with the DMP pharmacophore have shown efficacy against parasites like Leishmania and Plasmodium (the causative agent of malaria), as well as displaying anti-inflammatory effects . This suggests a potential role for the compound in the treatment of parasitic infections and inflammatory conditions.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-5-28-14-7-8-15(16(25)11-14)20-19(12(2)23-21(22)24-20)13-6-9-17(26-3)18(10-13)27-4/h6-11,25H,5H2,1-4H3,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZSINUHPAKULY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC(=NC(=C2C3=CC(=C(C=C3)OC)OC)C)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B357458.png)


![N-{5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B357462.png)

![2,4-dichloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B357465.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B357466.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-5,7-dihydroxy-4-methyl-2H-chromen-2-one](/img/structure/B357467.png)
![4-{2-[3-(2-furyl)-1',3'-diphenyl-4,5-dihydro-1H,1'H-5,4'-bipyrazol-1-yl]-2-oxoethyl}morpholine](/img/structure/B357469.png)
![2-amino-7-[(2,6-dichlorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one](/img/structure/B357473.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(5-quinolinyl)acetamide](/img/structure/B357475.png)
![2-(3,4-dimethylphenoxy)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B357477.png)
![3-methyl-2-phenyl-8-[(4-phenyl-1-piperazinyl)carbonyl]-4H-chromen-4-one](/img/structure/B357479.png)
![Ethyl 12,12-dimethyl-6-[(2-pyrrolidin-1-ylacetyl)amino]-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-5-carboxylate](/img/structure/B357482.png)